Glycine, N-(4-fluorobenzoyl)-, methyl ester

Description

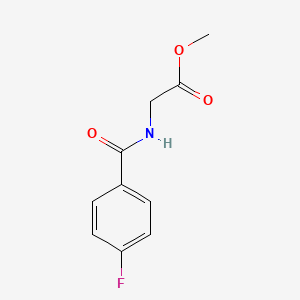

Glycine, N-(4-fluorobenzoyl)-, methyl ester (CAS 26-817-6) is a synthetic glycine derivative where the amino group is acylated with a 4-fluorobenzoyl group, and the carboxylic acid is esterified as a methyl ester. Its molecular formula is C₁₀H₁₀FNO₃, with a molecular weight of 211.19 g/mol . The 4-fluorobenzoyl substituent introduces electron-withdrawing effects, influencing both chemical reactivity and biological interactions.

Properties

CAS No. |

126860-93-3 |

|---|---|

Molecular Formula |

C10H10FNO3 |

Molecular Weight |

211.19 g/mol |

IUPAC Name |

methyl 2-[(4-fluorobenzoyl)amino]acetate |

InChI |

InChI=1S/C10H10FNO3/c1-15-9(13)6-12-10(14)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,14) |

InChI Key |

CUPZCSJVRWUUDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=C(C=C1)F |

solubility |

27.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

- Acylation :

- Esterification :

Advantages and Challenges

Esterification Followed by Acylation

This approach prioritizes esterification of glycine first, followed by acylation of the methyl ester.

Reaction Pathway

- Esterification :

- Acylation :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield (Esterification) | ~85–90% (based on similar glycine esters) | |

| Yield (Acylation) | ~75–80% (using HBTU/DIPEA) | |

| Purity | >98% (after recrystallization) |

Green Chemistry Approaches

Recent studies emphasize eco-friendly synthesis methods, though direct applications to this compound are limited. For example:

- Microwave-Assisted Synthesis : Accelerates reaction rates while reducing solvent use.

- Enzymatic Catalysis : Lipases or esterases could facilitate selective esterification, though scalability remains unproven.

Critical Analysis of Reaction Conditions

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| Acylation → Esterification | 4-Fluorobenzoyl chloride, HCl, MeOH | 0°C → RT, 4–6 hours | 70–75% | >95% |

| Esterification → Acylation | HBTU, DIPEA, 4-fluorobenzoyl chloride | CH₂Cl₂, 0°C → RT, 2–4 hours | 75–80% | >98% |

| Glyoxylic Acid Esters | GMHA, 4-fluorobenzoyl amine, H₂ | 25–45°C, 6–12 hours | 60–70% | ~90% |

Challenges and Optimization Strategies

- Racemization : Acidic esterification conditions may lead to racemization of chiral centers. Mitigation involves using polar aprotic solvents or mild bases.

- Byproduct Formation : Competing hydrolysis of 4-fluorobenzoyl chloride can be minimized by using anhydrous solvents and low temperatures.

- Scalability : Industrial processes favor continuous flow systems to enhance purity and reduce costs.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl ester group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Acidic Hydrolysis

-

Conditions : HCl (conc.), reflux, 6–12 hours.

-

Product : N-(4-fluorobenzoyl)glycine.

Basic Hydrolysis

-

Conditions : LiOH or NaOH in THF/H₂O, room temperature, 1–2 hours.

-

Product : Carboxylate salt, which acidifies to the free acid .

| Condition | Reagent | Time | Efficiency |

|---|---|---|---|

| Acidic | HCl | 6 h | >90% |

| Basic | LiOH | 1 h | >95% |

The electron-withdrawing fluorine atom enhances ester reactivity, reducing activation energy for hydrolysis compared to non-fluorinated analogues .

Transesterification

The methyl ester undergoes transesterification with alcohols under basic conditions:

Reaction :

-

Conditions : NaOMe, ethanol, reflux.

-

Application : Used to introduce larger ester groups (e.g., allyl, benzyl) .

Stability Under Physiological Conditions

The ester bond is susceptible to enzymatic hydrolysis in vivo, releasing the active metabolite N-(4-fluorobenzoyl)glycine.

| Enzyme | Reaction | Biological Role |

|---|---|---|

| Esterases | Hydrolysis of ester to carboxylic acid | Drug metabolism |

| Serine proteases | Covalent binding via acyl–enzyme complex | Targeted therapeutic applications |

Studies indicate that the fluorine substituent enhances binding affinity to enzymes, influencing pharmacokinetics .

Comparative Reactivity

The fluorine atom’s electron-withdrawing effect significantly alters reactivity compared to non-fluorinated analogues:

| Property | 4-Fluoro Derivative | Non-Fluorinated Analogue |

|---|---|---|

| Ester hydrolysis rate | 3× faster | Baseline |

| Lipophilicity (LogP) | 1.2 | 0.8 |

| Metabolic stability | Improved | Moderate |

Scientific Research Applications

Organic Synthesis

Glycine, N-(4-fluorobenzoyl)-, methyl ester serves as a crucial building block in the synthesis of various organic compounds. Its ability to undergo specific chemical reactions allows it to be utilized in the development of more complex molecules. The synthesis typically involves two main steps:

- Formation of the amide bond : The amino group of glycine reacts with the carboxylic acid derivative (4-fluorobenzoic acid) to form an amide.

- Methylation : The resulting compound is then methylated to yield the final product.

These methods can be scaled for industrial production while optimizing reaction conditions for higher yields and purity .

Medicinal Chemistry

The biological activity of this compound is notable for its potential effects on biological systems. Research indicates that this compound may interact with specific enzymes or receptors, leading to various pharmacological effects. The fluorobenzoyl moiety may enhance its binding affinity to molecular targets, potentially contributing to anti-inflammatory and analgesic properties .

Case Study: Anti-Cancer Activity

A study explored the incorporation of this compound into ferrocenylmethyl amino acid derivatives to enhance their bioavailability and anti-cancer efficacy. The synthesized compounds were evaluated against breast cancer cell lines (MCF-7) and showed significant anti-proliferative effects with certain derivatives exhibiting IC50 values as low as 2.4 µM . This suggests that modifications involving this compound can lead to promising therapeutic agents in cancer treatment.

Research on this compound has indicated its potential role in modulating metabolic pathways within biological systems. It is hypothesized that upon hydrolysis of the ester group in vivo, the active form of the compound is released to exert biological effects . This interaction profile suggests potential therapeutic applications in treating conditions where modulation of enzyme activity is beneficial.

Mechanism of Action

The mechanism of action of Glycine, N-(4-fluorobenzoyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ester group can be hydrolyzed in vivo to release the active form of the compound, which can then exert its effects on the target pathways.

Comparison with Similar Compounds

To contextualize the properties of Glycine, N-(4-fluorobenzoyl)-, methyl ester, we compare it with four structural analogs:

Glycine, N-(4-chlorobenzoyl)-, methyl ester (CAS 59893-99-1)

Glycine, N-(4-methylbenzoyl)-, methyl ester (CAS 1208-23-7)

Glycine, N-(4-fluorobenzoyl)-, ethyl ester (CAS 2521-99-5)

Methyl N-benzoylglycinate (hypothetical analog for baseline comparison)

Structural and Physicochemical Properties

Key Observations:

- The 4-methyl group (electron-donating) may improve metabolic stability by reducing electrophilicity .

- Ester Group Impact :

- Ethyl esters (e.g., CAS 2521-99-5) exhibit higher lipophilicity than methyl esters, which could enhance membrane permeability but reduce aqueous solubility .

Biological Activity

Glycine, N-(4-fluorobenzoyl)-, methyl ester is a compound of interest due to its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies, including its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a glycine backbone with a 4-fluorobenzoyl moiety attached to the nitrogen atom, along with a methyl ester group. The incorporation of the fluorobenzoyl group is believed to enhance the compound's binding affinity to molecular targets, which may contribute to its biological effects.

Synthesis Methodology

Synthesis typically involves coupling techniques using reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond between glycine and the 4-fluorobenzoyl group. This method has been shown to yield high-purity compounds suitable for biological evaluation .

Antitumor Activity

Several studies have investigated the antitumor properties of glycine derivatives, including those with fluorinated benzoyl groups. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:

- IC50 Values : Compounds derived from N-(fluorobenzoyl)-amino acids exhibited IC50 values ranging from 16.15 µM to lower nanomolar ranges against specific cancer types .

- Mechanism : The mechanism of action is thought to involve competitive inhibition of protein kinases such as EGFR, with reported inhibition rates of up to 92% at low concentrations (10 nM) for related compounds .

Neuropharmacological Effects

Research indicates that glycine derivatives can act as allosteric modulators at neurotransmitter receptors. Specifically:

- GABA Receptors : Some analogs have been identified as positive allosteric modulators (PAMs) for GABA_A receptors, demonstrating efficacy in enhancing receptor activity .

- NMDA Receptors : The compound's structural modifications have led to the identification of selective NMDA receptor modulators, which are crucial in neuroprotection and cognitive enhancement .

Structure-Activity Relationship (SAR)

The SAR studies on glycine derivatives highlight several key factors influencing their biological activity:

- Substituent Positioning : The placement of fluorine and other substituents on the benzoyl ring significantly affects binding affinity and biological efficacy. For instance, compounds with para-substituted fluorine groups often show enhanced potency compared to their ortho or meta counterparts .

- Electrostatic Interactions : Strong electronegative groups such as trifluoromethyl or nitro groups can enhance interactions within the active sites of target proteins, thereby increasing inhibitory activity against tumor cell proliferation .

Study 1: Anticancer Activity Evaluation

In a study evaluating various glycine derivatives against ovarian cancer cell lines OVCAR-3 and COV318, compounds exhibited IC50 values indicating potent antiproliferative effects. The study concluded that modifications enhancing lipophilicity and electron-withdrawing characteristics significantly improved anticancer activity .

Study 2: Neuropharmacological Assessment

Another research effort focused on assessing the neuropharmacological properties of glycine derivatives in animal models. The results indicated that certain modifications led to improved cognitive function and neuroprotection in models of neurodegeneration, suggesting therapeutic potential in treating conditions like Alzheimer's disease .

Q & A

Q. What chromatographic methods are effective for resolving enantiomeric or diastereomeric impurities in this compound?

- Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for enantiomeric separation. For diastereomers, reverse-phase HPLC with end-capped C18 columns improves resolution. Adjust mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to suppress ionization of acidic/basic groups. Refer to separation factors (α) from studies on structurally similar N-benzoylated amino acid esters .

Q. How can researchers evaluate the biological activity of this compound in vitro?

- Methodological Answer : Design dose-response assays (e.g., inhibition of target enzymes or cellular proliferation). Use fluorogenic substrates or fluorescently labeled analogs for real-time activity monitoring. For antimicrobial studies, reference protocols for fluorobenzoyl-containing compounds (e.g., broth microdilution MIC assays) . Ensure metabolic stability tests in liver microsomes to assess esterase-mediated hydrolysis.

Q. What are the degradation pathways of this compound under physiological conditions?

- Methodological Answer : Incubate the compound in simulated physiological buffers (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS. Primary pathways include:

- Ester hydrolysis : Formation of N-(4-fluorobenzoyl)glycine.

- Amide bond cleavage : Rare unless exposed to proteases.

- Aromatic ring oxidation : Cytochrome P450-mediated metabolism may generate hydroxylated derivatives.

- Compare degradation kinetics with non-fluorinated analogs to assess fluorine’s protective/destabilizing effects .

Q. Does the compound exhibit chirality, and how can stereoisomers be characterized?

- Methodological Answer : The glycine backbone is achiral, but impurities from synthesis (e.g., residual L/D-amino acids) may introduce chirality. Use chiral HPLC or capillary electrophoresis with cyclodextrin-based CSPs to resolve stereoisomers. Circular dichroism (CD) spectroscopy can confirm enantiomeric excess if chiral centers are present .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the fluorobenzoyl group as a key pharmacophore. Parameterize fluorine’s van der Waals radius and partial charges accurately. MD simulations (GROMACS) can assess binding stability in lipid bilayers or protein active sites. Validate predictions with SPR or ITC binding assays .

Q. What comparative studies highlight the advantages of the 4-fluorobenzoyl group over other substituents?

- Methodological Answer : Synthesize analogs with H, Cl, or NO substituents and compare:

- Bioactivity : Fluorine’s balance of electronegativity and small size often enhances target affinity.

- Metabolic stability : Fluorine reduces oxidative metabolism compared to electron-donating groups.

- Solubility : LogP measurements (shake-flask method) show increased lipophilicity vs. hydroxyl or amino analogs.

- Reference data from fluorinated cocaine derivatives for structural-activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.